molecular formula C18H17N3O3S B2877569 (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 775352-41-5

(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2877569
CAS RN: 775352-41-5
M. Wt: 355.41
InChI Key: SZGZYRVHBMYSGU-UHFFFAOYSA-N
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Description

The compound contains a benzyl group and a nitrobenzyl group attached to an imidazole ring. The benzyl group is a resonance-stabilized carbocation . The nitro group is a strong electron-withdrawing group, which can contribute to the reactivity of the molecule .


Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the nitro group can influence the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the nitro group, which is electron-withdrawing, and the benzyl group, which is resonance-stabilized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Potential Antihypertensive Agents

A study by Saemian et al. (2012) utilized a related synthetic intermediate, (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol-[2-14C], to create two nonpeptide angiotensin II receptor antagonists via a three-step sequence. This approach underscores the compound's role in developing potential antihypertensive treatments, showcasing its significance in medicinal chemistry and drug design Saemian et al., 2012.

Advances in Organic Synthesis

In the realm of organic synthesis, the work by Sarki et al. (2021) illustrates the use of methanol as a C1 synthon and H2 source for selective N-methylation of amines. This study emphasizes the compound's utility in facilitating clean, cost-competitive methods for chemical synthesis, highlighting its relevance in enhancing synthetic efficiency and environmental friendliness Sarki et al., 2021.

Luminescence Sensitization

Research by Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. This application demonstrates the compound's role in advancing luminescent materials science, potentially impacting areas like bioimaging and sensors Viswanathan & Bettencourt-Dias, 2006.

Catalytic Applications

Donthireddy et al. (2020) developed ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond formation via a hydrogen-borrowing methodology. This research underlines the compound's significance in catalysis, offering efficient routes for bond formation, which is pivotal in organic synthesis and drug discovery Donthireddy et al., 2020.

Antiradical Activity

Gataullina et al. (2017) investigated the antiradical activity of benzazole-2-thiones, which are structurally related to the compound of interest. Their findings contribute to understanding the compound's potential in developing antioxidant agents, highlighting its applicability in pharmacological research aimed at combating oxidative stress-related diseases Gataullina et al., 2017.

Future Directions

Benzimidazole derivatives are an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

[3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-4-2-1-3-5-14)25-13-15-6-8-16(9-7-15)21(23)24/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGZYRVHBMYSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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